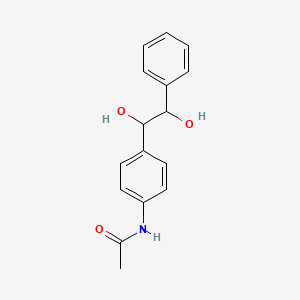
2,2-Dibutyloctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibutyloctanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by a long carbon chain with two butyl groups attached to the second carbon atom of the octanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2-Dibutyloctanoic acid can be synthesized through several methods. One common approach involves the alkylation of octanoic acid with butyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically takes place under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process might include steps such as the purification of starting materials, controlled addition of reagents, and precise temperature control to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dibutyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms in the butyl groups can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,2-Dibutyloctanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 2,2-dibutyloctanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing cellular processes such as energy production and lipid synthesis. The exact molecular targets and pathways are still under investigation, but its structural similarity to other fatty acids suggests potential roles in modulating enzyme activity and signaling pathways.
Comparación Con Compuestos Similares
Octanoic Acid: A simpler carboxylic acid with an eight-carbon chain.
2,2-Dimethyloctanoic Acid: Similar structure but with methyl groups instead of butyl groups.
2,2-Diethyloctanoic Acid: Similar structure but with ethyl groups instead of butyl groups.
Uniqueness: 2,2-Dibutyloctanoic acid is unique due to the presence of two butyl groups, which impart distinct physical and chemical properties
Propiedades
Número CAS |
60948-94-9 |
|---|---|
Fórmula molecular |
C16H32O2 |
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
2,2-dibutyloctanoic acid |
InChI |
InChI=1S/C16H32O2/c1-4-7-10-11-14-16(15(17)18,12-8-5-2)13-9-6-3/h4-14H2,1-3H3,(H,17,18) |
Clave InChI |
MOTGYRRBAXQEOK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCC)(CCCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[(4-chlorophenyl)methyl]-dimethyl-azanium](/img/structure/B14596621.png)

![1-[4-(Methanesulfinyl)phenyl]hexan-1-one](/img/structure/B14596636.png)


![2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B14596652.png)
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate](/img/structure/B14596659.png)







